molecular formula C11H14FN3S B11749276 1-(2-fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

1-(2-fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B11749276
M. Wt: 239.31 g/mol
InChI Key: WGPYXNAPNUSAFQ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 2-fluoroethyl group at the N1 position, a methyl group at C3, and a thiophen-2-ylmethyl substituent on the C4 amine. Its molecular formula is C₁₁H₁₄FN₃S, with a molar mass of 241.31 g/mol.

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C11H14FN3S/c1-9-11(8-15(14-9)5-4-12)13-7-10-3-2-6-16-10/h2-3,6,8,13H,4-5,7H2,1H3

InChI Key

WGPYXNAPNUSAFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CS2)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached via a nucleophilic substitution reaction using thiophen-2-ylmethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Fluoroethyl halides for nucleophilic substitution, thiophen-2-ylmethyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, while the thiophen-2-ylmethyl group may interact with specific binding sites on enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield Notable Features
Target : 1-(2-Fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine 2-Fluoroethyl (N1), methyl (C3), thiophen-2-ylmethyl (C4) C₁₁H₁₄FN₃S 241.31 Not reported - Fluorine enhances lipophilicity; thiophene improves π-π stacking interactions.
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Thiazol-2-yl, (1H-pyrazol-1-yl)methyl C₇H₈N₄S 180.23 108–110 53.08% Thiazole ring increases polarity; moderate yield.
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Ethyl (N1), trifluoromethyl (C3) C₆H₈F₃N₃ 179.14 Not reported - High fluorine content; stored at 2–8°C for stability.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl (N1), pyridin-3-yl (C3) C₁₂H₁₄N₄ 214.27 104–107 17.9% Pyridine substituent enhances basicity; low synthetic yield.
1-(5-Fluoropyridin-3-yl)-3-methyl-N-(prop-2-yn-1-yl)-1H-pyrazol-4-amine hydrochloride 5-Fluoropyridin-3-yl (N1), propargyl (C4), HCl salt C₁₂H₁₂FN₅·HCl 281.71 161–163 - Hydrochloride salt increases solubility; high melting point.
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 5-Methylthiophen-3-ylmethyl (N1), methyl (C4) C₁₀H₁₃N₃S 207.29 Not reported - Positional isomerism (C3 vs. C4 amine) alters reactivity.

Key Observations:

Structural Variations: The target compound uniquely combines a 2-fluoroethyl group (electron-withdrawing) and a thiophen-2-ylmethyl moiety (aromatic, sulfur-containing). This contrasts with analogs like the trifluoromethyl-substituted pyrazole (), which lacks aromaticity but has higher fluorine content .

Physical Properties: Melting points vary significantly: the thiazole derivative () melts at 108–110°C, while the hydrochloride salt () has a much higher mp (161–163°C) due to ionic interactions . The target compound’s melting point is unreported, but fluorine and thiophene substituents likely reduce crystallinity compared to non-fluorinated analogs.

Synthetic Efficiency :

  • Yields range from 17.9% () to 82% (), with the thiazole derivative achieving a moderate 53.08% yield . The target compound’s synthesis may require optimization to improve efficiency.

Biological Relevance: Compounds like 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine () exhibit notable docking scores (-7.0 kcal/mol), suggesting bioactivity in drug discovery . The target compound’s thiophene and fluorine groups may similarly enhance binding to hydrophobic enzyme pockets.

Biological Activity

1-(2-fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical formula for 1-(2-fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is C10H12FN3S, with a molecular weight of 227.29 g/mol. The structure consists of a pyrazole ring substituted with a thiophenyl group and a fluorinated ethyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazoles have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In one study, a related pyrazole derivative exhibited sub-micromolar GI50 values (0.127–0.560 μM) against 13 cancer cell lines, indicating strong antiproliferative activity .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of CDK activity : The compound may inhibit CDK2, leading to cell cycle arrest at the S and G2/M phases.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by reducing the phosphorylation of retinoblastoma protein .

Antimicrobial Activity

While direct studies on the antimicrobial activity of 1-(2-fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine are scarce, related pyrazole compounds have demonstrated significant antimicrobial effects against various pathogens. This suggests potential exploration in this area for the compound.

Case Studies

StudyFindings
Antiproliferative Activity A related pyrazole derivative showed GI50 values between 0.127–0.560 μM against multiple cancer cell lines .
Mechanistic Studies Induced apoptosis and cell cycle arrest were observed in ovarian cancer cells treated with pyrazole derivatives .
Anti-inflammatory Potential Related compounds have shown promise in modulating inflammatory responses, warranting further investigation into this compound’s activity .

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